Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-
Description
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- (CAS: 57037-59-9) is a heterocyclic compound with the molecular formula C₄H₆N₂OS₃ and a molecular weight of 194.30 g/mol. Its structure comprises a 1,3,4-thiadiazole core substituted with a mercapto (-SH) group at position 5 and an ethanol-linked amino group at position 2.
The synthesis of such compounds typically involves heterocyclization of thiosemicarbazides with carbon disulfide or alkylation of intermediate thiols . Commercial availability (e.g., LEAP CHEM CO., LTD.) highlights its relevance in pharmaceutical and chemical research .
Properties
CAS No. |
63503-52-6 |
|---|---|
Molecular Formula |
C4H7N3OS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H7N3OS2/c8-2-1-5-3-6-7-4(9)10-3/h8H,1-2H2,(H,5,6)(H,7,9) |
InChI Key |
NJNXWLQIDWTHFP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=NNC(=S)S1 |
Origin of Product |
United States |
Preparation Methods
Pathway A: Cyclization and Substitution
- React thiosemicarbazide with carbon disulfide in an acidic medium to form a thiadiazole derivative.
- Introduce an ethanol precursor (e.g., ethylene oxide or ethanolamine) into the reaction mixture under controlled conditions.
- Purify the product using recrystallization techniques.
Pathway B: Direct Condensation
- Combine thiosemicarbazide with an ethanol derivative directly in the presence of sulfur-containing agents.
- Heat the mixture to promote cyclization and condensation simultaneously.
- Isolate and characterize the final product using spectroscopy techniques such as NMR and IR.
Reaction Mechanism
The preparation mechanism involves:
- Cyclization: Formation of the thiadiazole ring through nucleophilic attack by sulfur atoms on electrophilic centers.
- Substitution: Attachment of the ethanol group via amination or hydroxylation reactions.
- Purification: Removal of unreacted precursors and by-products through filtration or chromatography.
Below is a summary table highlighting experimental data from synthesis studies:
| Step | Reagents Used | Conditions | Outcome |
|---|---|---|---|
| Cyclization | Thiosemicarbazide + CS₂ | Acidic medium, 80°C | Formation of thiadiazole ring |
| Ethanol group introduction | Ethylene oxide + catalyst | Basic medium, 60°C | Amino-linked ethanol group |
| Purification | Ethanol solvent | Recrystallization at room temp | Pure compound |
Challenges in Synthesis
Some challenges noted during synthesis include:
- Maintaining stability of the mercapto group under acidic conditions.
- Avoiding side reactions that may lead to undesired products.
- Achieving high yield and purity during final isolation steps.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions. The resulting compound can be purified using techniques such as recrystallization from ethanol. Characterization methods include infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm the structure and purity of the synthesized compound .
Scientific Research Applications
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- exhibits a wide range of applications in scientific research:
Medicinal Chemistry
The compound has shown promise in various biological activities:
- Antimicrobial Activity : Studies indicate that it possesses significant antibacterial properties against a range of pathogens .
- Anti-inflammatory Effects : Research has demonstrated its potential in reducing inflammation in various models .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines .
Material Science
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- can be utilized as a building block for synthesizing novel materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
- Catalysis : The compound serves as a catalyst in various organic reactions due to its unique chemical properties .
Environmental Applications
The compound is being explored for its potential use in environmental remediation:
- Heavy Metal Ion Removal : Its thiol group can bind to heavy metals, making it suitable for applications in detoxifying contaminated water sources .
Case Studies
Several case studies have highlighted the applications of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics .
- Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of derivatives on various cancer cell lines. Results indicated that certain modifications to the thiadiazole structure enhanced anticancer activity significantly .
- Environmental Remediation : Research focused on using this compound for removing heavy metals from wastewater showed promising results in binding efficiency and stability under varying pH conditions .
Mechanism of Action
The mechanism of action of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, modulating the oxidative state of cells and affecting various cellular processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Polarity and Solubility: The ethanol group in the target compound enhances hydrophilicity compared to analogs with aromatic (e.g., phenyl) or alkyl (e.g., ethyl) substituents .
- Biological Activity: Anticancer: Derivatives with acetamide (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide) show cytotoxicity against cancer cell lines, likely due to thiol-mediated redox modulation . Antimicrobial: Oxadiazole analogs (e.g., 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone) exhibit enhanced activity (MIC: 30.2–43.2 μg/cm³), suggesting heterocycle substitution (oxadiazole vs. thiadiazole) impacts target binding .
Pharmacokinetic and Toxicity Profiles
- Toxicity: Thiadiazole derivatives generally exhibit moderate cytotoxicity, with IC₅₀ values ranging from 10–50 μM in cancer cells . The ethanol substituent may reduce toxicity compared to halogenated analogs.
- Metabolism : Mercapto (-SH) groups are prone to oxidation, forming disulfide bonds that may limit bioavailability .
Biological Activity
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, characterization, and biological activity of this specific compound, drawing from various studies and research findings.
Synthesis and Characterization
The synthesis of 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-ethanol typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium carbonate. The resulting compound can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiosemicarbazide + CS2 + Na2CO3 | Reflux in ethanol for 5 hours | 70% |
| 2 | Resulting product + HCl | Acidification to precipitate | - |
Biological Activity
The biological activities of ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- have been extensively studied. Notably, derivatives of thiadiazoles exhibit significant antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that thiadiazole derivatives possess potent antibacterial effects against various strains of bacteria. A study reported that certain derivatives showed activity comparable to standard antibiotics.
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Anticancer Activity
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- has shown promising results in anticancer assays. In vitro studies using MTT assays demonstrated its effectiveness against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving several cancer cell lines (SKNMC for neuroblastoma, HT-29 for colon cancer), the compound exhibited cytotoxic effects with IC50 values indicating significant potency compared to established chemotherapeutics like doxorubicin.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (µM) | Comparison Drug (IC50 µM) |
|---|---|---|
| SKNMC | 25 | Doxorubicin (20) |
| HT-29 | 30 | Doxorubicin (15) |
| PC3 | 28 | Doxorubicin (22) |
The mechanism by which ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and bacterial growth. The presence of the mercapto group is believed to play a crucial role in its reactivity and interaction with biological targets.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide in dimethylformamide (DMF) at 75°C to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates .
Alkylation : The intermediate is treated with alkylating agents (e.g., sodium monochloroacetate) in ethanol with potassium hydroxide to introduce substituents. Yields (78–80%) and purity are optimized by adjusting solvent polarity, temperature, and stoichiometry .
- Key Techniques : TLC monitors reaction progress, while crystallization from ethanol ensures purity .
Q. How is the structure and purity of this compound confirmed experimentally?
- Analytical Workflow :
- Elemental Analysis : Validates empirical formula .
- Spectroscopy :
- 1H NMR : Absence of NH-NH signals (δ 10.60–10.64 ppm) confirms thiadiazole ring formation. Mercapto group signals appear at ~3.40 ppm .
- IR : Peaks at 3172 cm⁻¹ (N–H stretch) and 1691 cm⁻¹ (C=O stretch) verify functional groups .
- Chromatography : TLC with Rf values ensures purity .
Q. What preliminary biological activities are reported, and how are they assessed?
- Screening Methods :
- Anticonvulsant Activity : In vivo models (e.g., maximal electroshock test) measure seizure suppression .
- Anti-cancer Potential : MTT assays evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
- Key Findings : Derivatives with electron-withdrawing substituents show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How does thione-thiol tautomerism influence the compound’s reactivity, and what methods identify the dominant tautomer?
- Theoretical Analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict the thiol tautomer (Ia) as more stable in aqueous solution. Solvation models (IEFPCM, CPCM) compute solvation free energies .
- Experimental Validation :
- 1H NMR : Absence of thione proton signals confirms thiol dominance.
- pKa Determination : Thermodynamic cycles and isodesmic reactions calculate theoretical pKa values (e.g., ΔpKa = 2.14–2.30) .
Q. How can computational methods predict the biological activity of derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., BSA binding). Parameters include binding energy (ΔG) and hydrogen bond distances (e.g., 2.14–2.30 nm for BSA-C1 complexes) .
- QSAR Studies : Hammett constants (σ) correlate substituent effects with activity. Hydrophobic parameters (logP) optimize bioavailability .
Q. What strategies improve synthesis scalability and purity for industrial research?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
